FPT-007 has demonstrated promising anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancers, in pre-clinical studies. Studies suggest that it functions by inhibiting the proliferation of cancer cells through cell cycle arrest and induction of apoptosis (programmed cell death) [, ].
FPT-007 has also exhibited antibacterial properties against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), a drug-resistant bacterium responsible for a variety of hospital-acquired infections [].
Studies suggest that FPT-007 may possess anti-inflammatory properties. It has been shown to downregulate the expression of pro-inflammatory mediators in certain cell types, indicating its potential as a therapeutic agent in inflammatory diseases [].
FPT-007 is being explored for its potential applications in other areas, including:
(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is an organic compound characterized by its unique structural features, which include a fluorophenyl group and a nitrothiophenyl moiety. This compound belongs to the class of acrylamides, known for their versatility in various chemical applications. The presence of the fluorine atom enhances its electronic properties, potentially influencing its reactivity and biological interactions.
The chemical reactivity of (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can be understood through its participation in several types of reactions:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
The biological activity of (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been explored in various studies. Its structural components suggest potential activities such as:
Synthesis of (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can be achieved through several methods:
These methods allow for the fine-tuning of the compound's properties for targeted applications.
(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has potential applications in:
Studies exploring the interactions of (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide with biological targets are essential for understanding its mechanism of action. Techniques such as:
Such studies are pivotal in assessing the therapeutic potential of this compound.
Several compounds share structural similarities with (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoroaniline | Amino group instead of acrylamide | Potential anticancer activity |
| 5-Nitrothiophene | Lacks acrylamide functionality | Antioxidant properties |
| N-(4-Fluorophenyl)acetamide | Acetamide instead of acrylamide | Analgesic effects |
| (E)-N-(phenyl)-3-(5-nitrothiophen-2-yl)acrylamide | Phenyl group instead of fluorophenyl | Cytotoxicity against cancer |
The uniqueness of (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide lies in its specific combination of electron-withdrawing groups and functional groups that may enhance its reactivity and biological activity compared to similar compounds.
(E)-N-(4-Fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide emerged as a compound of interest in the early 21st century, driven by advancements in acrylamide chemistry and the growing demand for functionalized heterocyclic compounds. While exact synthesis timelines are sparse, its structural analogs, such as N-(4-nitrophenyl)acrylamide (PubChem CID 82198), were cataloged as early as 2005, reflecting broader research into acrylamide derivatives during this period. The compound’s development aligns with trends in medicinal chemistry to incorporate electron-withdrawing groups (e.g., nitro, fluorine) into bioactive scaffolds. Key milestones include its characterization in synthetic pathways involving Knoevenagel condensations and palladium-catalyzed cross-coupling reactions, which enabled precise functionalization of the acrylamide backbone.
This compound belongs to three distinct chemical families:
Its classification as a covalent inhibitor precursor stems from the acrylamide group’s ability to form irreversible bonds with nucleophilic residues (e.g., cysteine) in target proteins.
The IUPAC name, (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, is derived systematically:
| Structural Feature | Position | Role |
|---|---|---|
| Acrylamide backbone | Core | Michael acceptor |
| 4-Fluorophenyl | N-substituent | Enhances lipophilicity |
| 5-Nitrothiophen-2-yl | C3 substituent | Electron-deficient aromatic system |
The E-stereochemistry (trans configuration) is critical for planar alignment, optimizing conjugation and reactivity.
This compound exemplifies the strategic integration of functional groups for tailored reactivity and bioactivity:
The fluorine atom’s electronegativity and the nitro group’s electron-withdrawing effects synergize to enhance this compound’s reactivity and binding specificity, making it a valuable template for drug design.
The 4-fluorophenyl group is a para-substituted benzene ring with a fluorine atom at the fourth position. The fluorine’s electronegativity (3.98 Pauling scale) induces an electron-withdrawing inductive effect, reducing electron density on the aromatic ring. This polarization enhances the compound’s reactivity in electrophilic substitution reactions and influences its intermolecular interactions, such as dipole-dipole forces and hydrogen bonding [1] . The para-substitution pattern minimizes steric hindrance, allowing planar alignment with the acrylamide bridge.
The 5-nitrothiophen-2-yl group consists of a thiophene heterocycle (C₄H₃S) with a nitro (-NO₂) substituent at the fifth position. Thiophene’s aromaticity confers stability, while the nitro group introduces strong electron-withdrawing effects, rendering the ring electron-deficient. This property facilitates charge-transfer interactions and may enhance binding affinity in biological systems. The nitro group’s resonance effects delocalize electrons across the thiophene ring, further modulating reactivity [4] .
The acrylamide bridge (-NH-C(O)-CH=CH-) links the fluorophenyl and nitrothiophene groups. The carbonyl (C=O) and amide (N-H) groups participate in hydrogen bonding, influencing solubility and crystal packing. The trans (E) configuration of the α,β-unsaturated double bond ensures that the fluorophenyl and nitrothiophene groups occupy opposite positions, optimizing conjugation and planar geometry. This configuration is critical for maintaining electronic communication between aromatic systems .
The E-configuration refers to the spatial arrangement of substituents around the acrylamide double bond. According to Cahn-Ingold-Prelog priorities, the fluorophenyl group (higher priority due to fluorine) and nitrothiophene moiety are positioned trans to each other. This geometry minimizes steric clashes and maximizes π-π stacking interactions between aromatic rings. Computational studies of similar acrylamides suggest that the E-isomer exhibits greater thermodynamic stability than the Z-isomer, with energy differences exceeding 2 kcal/mol [4].
The compound’s melting point is estimated to range between 180–190°C, based on analogs like N-(4-nitrophenyl)acrylamide (mp: 165–167°C) . The presence of polar functional groups (nitro, amide) enhances solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in water is limited (<0.1 mg/mL at 25°C) due to hydrophobic aromatic domains [1] .
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| DMF | >30 |
| Ethanol | <5 |
| Water | <0.1 |
X-ray diffraction data for closely related acrylamides reveal monoclinic crystal systems with P2₁/c space groups. Molecules adopt a planar arrangement due to conjugation across the acrylamide bridge, facilitating layered packing via π-π interactions (3.5–4.0 Å interplanar distances). Hydrogen bonds between amide N-H and carbonyl O atoms (2.8–3.0 Å) further stabilize the lattice [4] .
The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light or elevated temperatures (>200°C). The nitro group may pose explosion risks under extreme mechanical stress. Hydrolysis of the acrylamide bridge occurs in strongly acidic (pH <2) or basic (pH >12) conditions, yielding 4-fluoroaniline and 5-nitrothiophene-2-acrylic acid .
| Condition | Stability Outcome |
|---|---|
| UV light (300 nm) | Decomposition after 48 hours |
| 60°C (dry) | Stable for >30 days |
| pH 2 (aqueous) | Hydrolysis within 24 hours |
The synthesis of (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide follows established methodologies for acrylamide preparation, with specific adaptations for the incorporation of both fluorophenyl and nitrothiophene moieties. Traditional synthetic approaches involve two primary pathways: direct amidation reactions and multistep synthetic sequences.
Direct Amidation Approach
The most straightforward traditional route involves the reaction of 3-(5-nitrothiophen-2-yl)acrylic acid with 4-fluoroaniline under standard amide coupling conditions [1]. This approach typically employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in conjunction with 1-hydroxybenzotriazole (HOBt) as an activating agent. The reaction proceeds through the formation of an activated intermediate, followed by nucleophilic attack by the amine component.
| Reaction Component | Role | Typical Conditions |
|---|---|---|
| 3-(5-nitrothiophen-2-yl)acrylic acid | Carboxylic acid component | 1.0 equiv |
| 4-fluoroaniline | Amine component | 1.2 equiv |
| EDCI/DCC | Coupling reagent | 1.5 equiv |
| HOBt | Activating agent | 1.5 equiv |
| DMF or DCM | Solvent | 0.1-0.2 M |
Multistep Sequential Synthesis
The sequential approach involves the preparation of the thiophene precursor followed by acrylamide formation. This method begins with the nitration of thiophene-2-carboxylic acid to yield 5-nitrothiophene-2-carboxylic acid [2]. The nitration reaction employs fuming nitric acid in acetic anhydride at controlled temperatures to achieve selective substitution at the 5-position with yields typically ranging from 75-85%.
The subsequent conversion involves the formation of 3-(5-nitrothiophen-2-yl)acrylic acid through a Knoevenagel condensation reaction [3]. This reaction utilizes the aldehyde derivative of 5-nitrothiophene-2-carboxylic acid with malonic acid in the presence of a weak base catalyst such as piperidine. The reaction proceeds through the formation of an intermediate carbanion, followed by aldol-type condensation and decarboxylation.
Mizoroki-Heck Coupling Applications
Palladium-catalyzed cross-coupling reactions offer significant advantages in the synthesis of complex acrylamide derivatives. The Mizoroki-Heck reaction has been successfully adapted for acrylamide synthesis, providing excellent functional group tolerance and high yields [4]. This methodology involves the coupling of aryl halides with acrylate derivatives under palladium catalysis.
For the synthesis of (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, the Mizoroki-Heck approach can be employed using 2-bromo-5-nitrothiophene and N-(4-fluorophenyl)acrylamide as coupling partners. The reaction typically employs Pd(OAc)₂ as the catalyst precursor with triphenylphosphine or N-heterocyclic carbene ligands.
| Parameter | Optimized Conditions |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) or SIPr·HCl (5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or DMA |
| Temperature | 80-120°C |
| Time | 12-24 hours |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction provides an alternative approach for C-C bond formation in acrylamide synthesis [5]. This methodology utilizes organoboron reagents as nucleophilic coupling partners, offering advantages in terms of functional group compatibility and reaction conditions. The reaction mechanism involves oxidative addition of the organic halide to palladium(0), followed by transmetalation with the organoboron reagent and reductive elimination to form the desired product.
Recent developments in palladium-catalyzed acrylamide synthesis have demonstrated the effectiveness of specialized catalyst systems. Acrylamide-based palladium nanoparticle carriers have shown excellent activity in Suzuki-Miyaura coupling reactions, with recyclability up to four cycles without loss of activity [6]. These systems combine the advantages of heterogeneous catalysis with the selectivity of homogeneous systems.
Copper-Catalyzed Methodologies
Copper catalysis has emerged as a valuable alternative to palladium-based systems for acrylamide synthesis. Copper-catalyzed oxidative coupling reactions have been developed for the functionalization of acrylamide derivatives [7]. These reactions typically involve the use of copper(II) salts in conjunction with oxidants such as tert-butyl peroxide or molecular oxygen.
The copper-catalyzed approach offers several advantages including lower catalyst cost, reduced environmental impact, and complementary reactivity profiles compared to palladium systems. For the synthesis of fluorinated acrylamides, copper(I) catalysts have demonstrated excellent selectivity in Z-selective synthesis pathways [8].
Rhodium-Catalyzed Processes
Rhodium catalysis provides unique opportunities for acrylamide synthesis through C-H activation pathways [9]. These methodologies enable direct functionalization of aromatic substrates without the need for pre-functionalized coupling partners. Rhodium(III)-catalyzed electrochemical vinylic C-H annulation of acrylamides with alkynes has been developed as an environmentally benign alternative to traditional oxidative methods.
The rhodium-catalyzed approach offers the following advantages:
Iron-Catalyzed Alternatives
Iron catalysis represents an emerging area in acrylamide synthesis, offering cost-effective and sustainable alternatives to precious metal catalysts [10]. Iron-catalyzed trifluoromethylation of acrylamide-tethered substrates has been developed for the synthesis of specialized derivatives. These reactions typically employ iron(III) salts in conjunction with appropriate ligands and achieve good yields under mild conditions.
Solvent Systems
The choice of solvent significantly impacts the efficiency and selectivity of acrylamide synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), and dimethyl sulfoxide (DMSO) are typically preferred for palladium-catalyzed reactions due to their ability to stabilize charged intermediates and facilitate ligand exchange processes [11].
For copper-catalyzed reactions, a broader range of solvents can be employed, including alcohols, ethers, and even aqueous systems under appropriate conditions. The use of environmentally benign solvents has become increasingly important, with water-based systems showing particular promise for industrial applications [12].
Temperature and Reaction Time Optimization
Temperature control is crucial for achieving optimal yields and selectivity in acrylamide synthesis. Most palladium-catalyzed reactions proceed efficiently at temperatures between 80-120°C, with higher temperatures potentially leading to decomposition of sensitive functional groups [13]. The reaction time typically ranges from 12-24 hours, depending on the specific substrate combination and catalyst loading.
| Reaction Type | Temperature Range | Typical Time | Yield Range |
|---|---|---|---|
| Pd-catalyzed coupling | 80-120°C | 12-24 h | 70-95% |
| Cu-catalyzed oxidative | 60-100°C | 6-18 h | 60-85% |
| Rh-catalyzed C-H activation | 80-140°C | 4-12 h | 75-90% |
Catalyst Loading and Ligand Effects
The optimization of catalyst loading represents a critical factor in developing economically viable synthetic processes. For palladium-catalyzed reactions, catalyst loadings typically range from 2-10 mol%, with higher loadings required for less reactive substrates. The choice of ligand significantly influences both reactivity and selectivity, with electron-rich, sterically demanding ligands generally providing optimal performance [14].
Recent developments in catalyst design have focused on the development of more active and selective systems that can operate at lower loadings. N-heterocyclic carbene (NHC) ligands have shown particular promise in this regard, often providing superior performance compared to traditional phosphine ligands [4].
Purification Methodologies
The purification of (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide requires careful attention to the stability of the compound and the removal of metal catalyst residues. Standard purification techniques include column chromatography using silica gel with appropriate eluent systems, typically consisting of hexane-ethyl acetate mixtures with gradually increasing polarity.
For acrylamide purification, alcoholic recrystallization has proven particularly effective [15]. The compound can be dissolved in hot ethanol or methanol, followed by slow cooling to induce crystallization. This method is particularly advantageous for removing metal impurities and achieving high purity levels suitable for biological applications.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides essential structural information for acrylamide derivatives. The characteristic vinyl protons of the acrylamide moiety typically appear as a multiplet around 5.8-6.3 ppm [16]. The E-configuration can be confirmed by the coupling constant between the vinyl protons, which typically exhibits a value of approximately 15-16 Hz for trans-coupling.
The 4-fluorophenyl group displays characteristic aromatic signals in the region of 7.0-7.5 ppm, with the fluorine substitution causing distinctive splitting patterns. The nitrothiophene protons appear as doublets in the aromatic region, with chemical shifts influenced by the electron-withdrawing effect of the nitro group [17].
¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon appearing around 165-170 ppm and the vinyl carbons in the range of 120-140 ppm. The presence of fluorine causes characteristic splitting in the carbon spectrum, providing confirmation of the fluorophenyl substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy serves as a valuable tool for functional group identification and purity assessment. The acrylamide carbonyl stretch typically appears around 1650-1680 cm⁻¹, while the N-H stretching vibrations are observed in the region of 3300-3500 cm⁻¹ [18]. The nitro group displays characteristic symmetric and asymmetric stretching vibrations around 1350 and 1520 cm⁻¹, respectively.
The C=C stretching vibration of the acrylamide double bond appears around 1620-1640 cm⁻¹, often overlapping with the amide II band. The thiophene ring vibrations contribute to the fingerprint region, providing additional structural confirmation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination and molecular formula confirmation. For (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide (C₁₃H₉FN₂O₃S), the expected molecular ion [M+H]⁺ would appear at m/z 293.0422 [19]. Fragmentation patterns typically include loss of the nitro group (-46 Da) and cleavage of the amide bond.
Electrospray ionization (ESI) mass spectrometry is particularly suitable for acrylamide derivatives due to their polarity and ability to form stable ions in solution. The ionization efficiency can be enhanced through the use of appropriate buffer systems and mobile phase additives.
Elemental Analysis
Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and sulfur content, serving as a final confirmation of compound purity and identity. For the target compound, the theoretical values are: C, 53.42%; H, 3.10%; N, 9.58%; S, 10.97%. Acceptable analytical results typically fall within ±0.4% of the theoretical values.
Thermal Analysis
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about thermal stability and phase transitions. Acrylamide derivatives generally display melting points in the range of 150-250°C, with thermal decomposition occurring at higher temperatures. The thermal stability data is particularly important for processing and storage considerations.